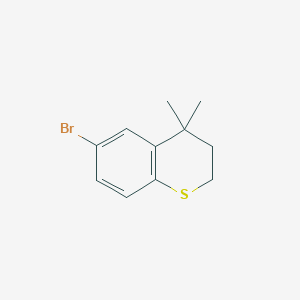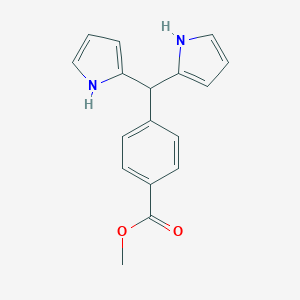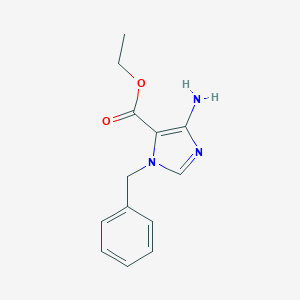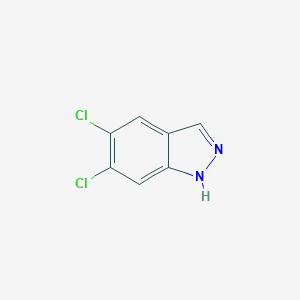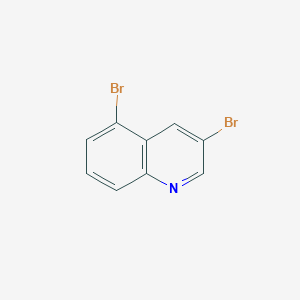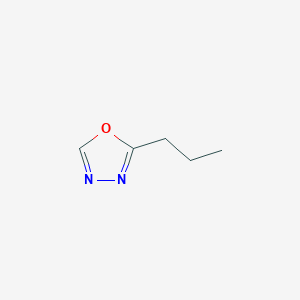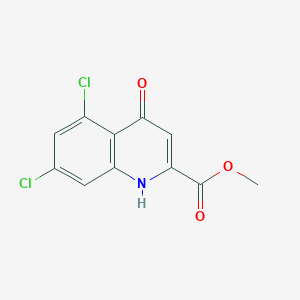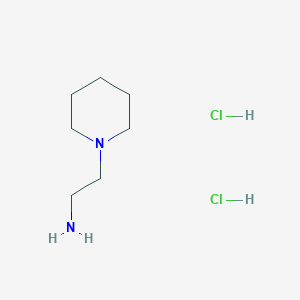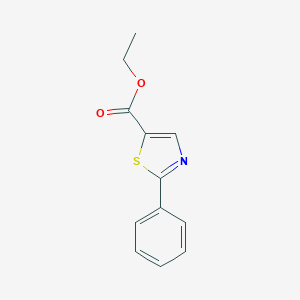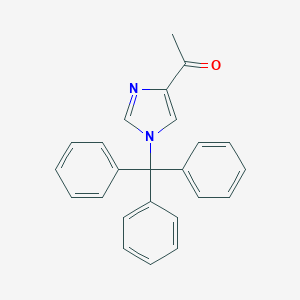acetic acid CAS No. 195719-43-8](/img/structure/B176944.png)
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMMA is a chiral compound that belongs to the class of alpha-amino acids and has a molecular formula of C14H19NO3.
作用機序
The exact mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
生化学的および生理学的効果
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
実験室実験の利点と制限
One advantage of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its potential as a starting material for the synthesis of new drugs. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its chiral nature, which can make the synthesis of new compounds more challenging.
将来の方向性
There are a number of future directions for the study of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. One area of research is the development of new drugs based on [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Although some progress has been made in understanding its effects on neurotransmitters and COX-2, more research is needed to fully understand its mechanism of action. Finally, the potential of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid as a chemotherapeutic agent for the treatment of cancer should be further investigated.
Conclusion
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, or [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, is a chiral compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Its exact mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the growth of cancer cells. While there are some limitations to using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments, its potential as a starting material for the synthesis of new drugs makes it a promising area of research for the future.
合成法
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is synthesized through a multi-step process that involves the condensation of 2,2-dimethylpropanoyl chloride with methylamine followed by the addition of phenylacetic acid. The reaction is carried out in the presence of a base, typically sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through a series of steps, including filtration, washing, and recrystallization.
科学的研究の応用
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
特性
CAS番号 |
195719-43-8 |
|---|---|
製品名 |
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid |
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC名 |
2-[2,2-dimethylpropanoyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
InChIキー |
QGIMVENUWKTDJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
同義語 |
Benzeneacetic acid, -alpha--[(2,2-dimethyl-1-oxopropyl)methylamino]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

